molecular formula C7H12O2 B8781257 Trimethyl butenoic acid

Trimethyl butenoic acid

Cat. No. B8781257
M. Wt: 128.17 g/mol
InChI Key: RPVPMVHPERYZNF-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

To 20% sodium ethoxide in ethanol (1.02 L) was added ethyl diethylphosphonoacetate (516 mL) dropwise at ice temperature. After the mixture was stirred at ice temperature for 1.5 hr, a solution of 2,2-dimethylpropionaldehyde (260 mL) in tetrahydrofuran (510 mL) was added to the mixture at ice temperature. The mixture was stirred at RT for 3.5 hr and aqueous 4 N sodium hydroxide (885 mL) was added to the mixture at ice temperature. After the mixture was stirred overnight at RT, 6 N hydrochloric acid (802 mL) was added to the reaction mixture at ice temperature. The mixture was extracted with ethyl acetate (1 L), washed with water (1 L×5) and brine (500 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (289 g) as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
516 mL
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
solvent
Reaction Step Two
Quantity
885 mL
Type
reactant
Reaction Step Three
Quantity
802 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(OP([CH2:13][C:14]([O:16]CC)=[O:15])(OCC)=O)C.[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=O.[OH-].[Na+].Cl>C(O)C.O1CCCC1>[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=[CH:13][C:14]([OH:16])=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
516 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
1.02 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
510 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
885 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
802 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at ice temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 3.5 hr
Duration
3.5 h
STIRRING
Type
STIRRING
Details
After the mixture was stirred overnight at RT
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
washed with water (1 L×5) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C=CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08604069B2

Procedure details

To 20% sodium ethoxide in ethanol (1.02 L) was added ethyl diethylphosphonoacetate (516 mL) dropwise at ice temperature. After the mixture was stirred at ice temperature for 1.5 hr, a solution of 2,2-dimethylpropionaldehyde (260 mL) in tetrahydrofuran (510 mL) was added to the mixture at ice temperature. The mixture was stirred at RT for 3.5 hr and aqueous 4 N sodium hydroxide (885 mL) was added to the mixture at ice temperature. After the mixture was stirred overnight at RT, 6 N hydrochloric acid (802 mL) was added to the reaction mixture at ice temperature. The mixture was extracted with ethyl acetate (1 L), washed with water (1 L×5) and brine (500 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (289 g) as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
516 mL
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
solvent
Reaction Step Two
Quantity
885 mL
Type
reactant
Reaction Step Three
Quantity
802 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C(OP([CH2:13][C:14]([O:16]CC)=[O:15])(OCC)=O)C.[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=O.[OH-].[Na+].Cl>C(O)C.O1CCCC1>[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=[CH:13][C:14]([OH:16])=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
516 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
1.02 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
510 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
885 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
802 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred at ice temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 3.5 hr
Duration
3.5 h
STIRRING
Type
STIRRING
Details
After the mixture was stirred overnight at RT
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
washed with water (1 L×5) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C=CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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